molecular formula C23H29N3O2 B5492924 N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

Cat. No. B5492924
M. Wt: 379.5 g/mol
InChI Key: CORKUCUJXHWOLQ-DHZHZOJOSA-N
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Description

N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, also known as AEPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. AEPP is a piperazine derivative that has shown promise in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. Additionally, N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is not fully understood, but it is thought to act on various molecular targets in the body. N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of enzymes involved in inflammation and cancer cell growth. Further research is needed to fully elucidate the mechanism of action of N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide.
Biochemical and physiological effects:
N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and serotonin. N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has also been shown to inhibit the activity of enzymes involved in inflammation and cancer cell growth. Additionally, N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been shown to have low toxicity and good solubility in water and organic solvents. However, there are also some limitations to the use of N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, further research is needed to fully elucidate the potential side effects of N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. One area of research is the potential use of N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the neuroprotective effects of N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide and to develop effective treatment strategies. Another area of research is the potential use of N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide as an anticancer agent. N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been shown to inhibit the growth of cancer cells in vitro, but further research is needed to determine its potential efficacy in vivo. Additionally, further research is needed to fully elucidate the mechanism of action of N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide and to develop more potent and selective derivatives of the compound.

Synthesis Methods

N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-ethoxyaniline with 3-phenyl-2-propenal in the presence of a base to form a Schiff base intermediate. This intermediate is then reacted with piperazine in the presence of acetic acid to form the final product, N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. The synthesis of N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been optimized to yield high purity and high yields of the compound, making it suitable for various research applications.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-2-28-22-13-7-6-12-21(22)24-23(27)19-26-17-15-25(16-18-26)14-8-11-20-9-4-3-5-10-20/h3-13H,2,14-19H2,1H3,(H,24,27)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORKUCUJXHWOLQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethoxyphenyl)-2-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}acetamide

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